Bismuth tripotassium dicitrate
Description
Bismuth tripotassium dicitrate (C₁₂H₁₀BiK₃O₁₄), also known as gastrodenol or tripotassium dicitratobismuthate, is a water-soluble bismuth(III) complex with applications spanning pharmaceuticals and biotechnology . In medicine, it is widely used in Helicobacter pylori eradication regimens due to its synergistic effects with antibiotics, high efficacy (up to 93–94% eradication rates in combination therapies), and lack of bacterial resistance . Its cytoprotective properties promote gastric mucosal healing by stimulating prostaglandin synthesis and reducing inflammation .
In biotechnology, this compound enables the rapid generation of constrained bicyclic peptides via phage display. Unlike water-insoluble bismuth salts (e.g., BiBr₃), it operates under physiological pH without organic co-solvents, ensuring biocompatibility and quantitative peptide modification .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10BiK3O14-3 |
|---|---|
Molecular Weight |
704.47 g/mol |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6 |
InChI Key |
GDRYJAICUZOBKX-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi] |
Origin of Product |
United States |
Preparation Methods
Bismuth Basic Nitrate Formation
Bismuth nitrate () is treated with ammonia to precipitate bismuth basic nitrate (). Optimal conditions include:
Citration and Alkaline Dissolution
The precipitate reacts with citric acid () at , forming bismuth citrate. Subsequent dissolution in potassium hydroxide () and ammonia () yields the final product:
Advantages:
Oxide-Based Direct Synthesis
Fengchen Group’s industrial method uses bismuth oxide () as the starting material:
Procedure:
-
Reflux: , citric acid, and \text{KOH are refluxed at for 4 hours.
-
Purification: Recrystallization from ethanol-water (1:3 v/v).
Specifications:
Improved Methods for Enhanced Yield
pH-Controlled Crystallization
Adjusting the final solution to before spray drying reduces impurities. Ammonia acts as a complexing agent, preventing bismuth hydroxide formation.
Comparative Analysis of Preparation Methods
| Method | Temperature Range | Yield | Citrate Consumption | Reference |
|---|---|---|---|---|
| Conventional Crystallization | 50% | High (3:1) | ||
| Nitrate Precipitation | 80% | Moderate (2:1) | ||
| Oxide Direct Synthesis | 95% | Low (1.5:1) |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: Bismuth tripotassium dicitrate undergoes various chemical reactions, including complexation and precipitation. It can react with other metal ions to form stable complexes, which are useful in various applications. Additionally, it can undergo hydrolysis in acidic conditions, leading to the formation of bismuth oxychloride and other related compounds .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes. For instance, the hydrolysis reaction is often conducted in acidic media to facilitate the formation of bismuth oxychloride .
Major Products Formed: The major products formed from reactions involving this compound include bismuth oxychloride, bismuth citrate complexes, and various bismuth-containing precipitates. These products have applications in different fields, including medicine and materials science .
Scientific Research Applications
Treatment of Peptic Ulcers
Bismuth tripotassium dicitrate is effective in treating peptic ulcers, often used in combination with other medications such as proton pump inhibitors and antibiotics. Clinical studies have shown that it can achieve ulcer healing rates comparable to those of traditional H2 antagonists like cimetidine .
Eradication of Helicobacter pylori
The compound is integral to quadruple therapy regimens aimed at eradicating Helicobacter pylori. In studies, this compound has demonstrated a significant success rate in achieving bacterial eradication when used alongside antibiotics .
Case Studies
A review of case studies highlights both efficacy and safety concerns associated with this compound:
These cases illustrate the potential side effects related to excessive dosing or pre-existing renal conditions, emphasizing the need for careful patient selection and monitoring during treatment.
Mechanism of Action
The mechanism of action of bismuth tripotassium dicitrate involves the formation of a protective layer on the gastrointestinal lining. This layer safeguards the lining from the corrosive effects of stomach acid, thereby alleviating symptoms such as pain and inflammation. Additionally, this compound has antimicrobial properties, which help in the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers .
Comparison with Similar Compounds
Comparison with Similar Bismuth Compounds
Colloidal Bismuth Subcitrate (CBS)
- Solubility and Bioavailability : CBS is a colloidal suspension requiring acidic pH for activation, limiting its use in patients on proton-pump inhibitors (PPIs). In contrast, bismuth tripotassium dicitrate is water-soluble and exhibits pH-independent stability, with systemic bioavailability enhanced by PPIs like omeprazole .
- Therapeutic Efficacy: Both compounds show comparable anti-H. pylori activity. However, CBS monotherapy achieves lower eradication rates (28% vs. 93–94% for this compound in quadruple therapy) .
- Safety: CBS is associated with higher bismuth accumulation in renal impairment, whereas this compound’s plasma concentrations normalize within 2–4 weeks post-treatment .
Basic Bismuth Carbonate
- Absorption : Basic bismuth carbonate is poorly absorbed, resulting in negligible plasma bismuth levels. This compound, however, shows measurable systemic absorption (AUC: 46.65 µg/L·hr), which is further elevated by PPIs .
- Clinical Use : Basic bismuth carbonate is primarily used for diarrhea management, lacking evidence in H. pylori eradication. This compound’s broader therapeutic scope includes gastritis, peptic ulcers, and irritable bowel syndrome (IBS) .
Ranitidine Bismuth Citrate (RBC)
- Pharmacokinetics : RBC combines ranitidine with bismuth, yielding a terminal plasma half-life of 21 days (vs. 5–11 days for this compound). This prolonged elimination raises concerns about long-term toxicity .
- Efficacy : RBC-based triple therapy shows similar eradication rates to this compound quadruple therapy (~87%), but the latter is preferred in regions with high clarithromycin resistance .
Data Tables
Table 1: Pharmacokinetic Comparison
Table 2: Clinical Efficacy in H. pylori Eradication
Q & A
Q. How can preclinical-to-clinical translation be improved for bismuth-based formulations?
- Methodological Answer : Standardize in vivo dosing using allometric scaling from animal models to humans. Validate tablet disintegration rates and dissolution profiles (e.g., USP apparatus) to ensure bioequivalence between generic and reference drugs. Physicochemical studies confirm comparable efficacy when pharmacokinetic parameters align .
Ethical and Practical Guidelines
- Patient Selection : Exclude individuals with renal impairment or prior bismuth exposure to mitigate toxicity risks .
- Data Collection : Use standardized case report forms (CRFs) to document adverse events (e.g., diarrhea, dysgeusia) and adherence metrics .
- Reporting Standards : Follow CONSORT guidelines for clinical trials and ARRIVE for preclinical studies to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
